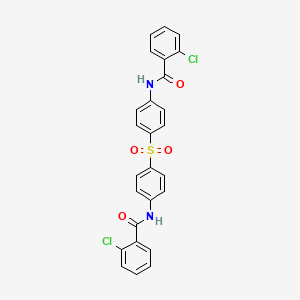
N,N'-(sulfonyldi-4,1-phenylene)bis(2-chlorobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(sulfonyldi-4,1-phenylene)bis(2-chlorobenzamide), commonly known as SPB, is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that belongs to the family of benzamides and has been used in various biological studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of SPB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. SPB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
SPB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. SPB has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using SPB in lab experiments is its high solubility in water, which makes it easy to administer to cells or animals. However, one of the limitations of using SPB is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of SPB in scientific research. One potential direction is the development of SPB-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the molecular mechanisms underlying the anticancer and anti-inflammatory activities of SPB. Additionally, the use of SPB as a tool for studying the role of topoisomerase II in cell growth and proliferation is another potential direction for future research.
Conclusion:
In conclusion, N,N'-(sulfonyldi-4,1-phenylene)bis(2-chlorobenzamide) is a synthetic molecule that has gained significant attention in scientific research. It has been studied for its potential therapeutic properties, including its anticancer, anti-inflammatory, and antiviral activities. Although the mechanism of action of SPB is not fully understood, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. SPB has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of SPB involves the reaction between 4,1-phenylenediamine and 2-chlorobenzoyl chloride in the presence of a base. The reaction results in the formation of SPB as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
SPB has been extensively used in scientific research for its potential therapeutic properties. It has been studied for its anticancer, anti-inflammatory, and antiviral activities. SPB has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]phenyl]sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N2O4S/c27-23-7-3-1-5-21(23)25(31)29-17-9-13-19(14-10-17)35(33,34)20-15-11-18(12-16-20)30-26(32)22-6-2-4-8-24(22)28/h1-16H,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBQNIRIJRTOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)
![N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)
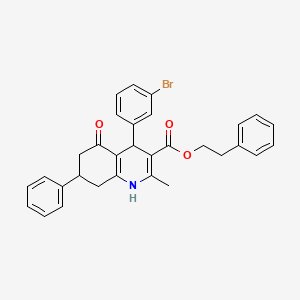
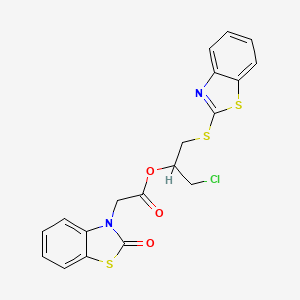
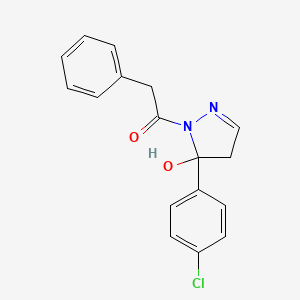
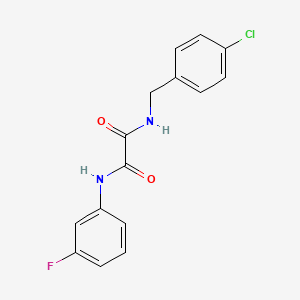
![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)

![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
![4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
